Bacitracin A

Antimicrobial Potency In Vitro Activity Gram-positive Bacteria

Bacitracin A (CAS 22601-59-8) is the most potent and microbiologically active congener of the bacitracin complex. Unlike standard-grade (USP) bacitracin—a heterogeneous mixture of multiple peptide fractions with variable potencies—highly purified Bacitracin A (≥95% HPLC) ensures lot-to-lot consistency and eliminates confounding impurities. This purity is critical for reproducible eukaryotic cell culture (selectivity factors 41–350 vs. 2–126 for USP grade), accurate analytical quantification (no peak interference from Bacitracin F or other fractions), and structure-based drug design (characterized co-crystal structure PDB: 4K7T). Procure the pure active ingredient, not the mixture.

Molecular Formula C66H103N17O16S
Molecular Weight 1422.7 g/mol
CAS No. 22601-59-8
Cat. No. B013090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacitracin A
CAS22601-59-8
Synonymsbacitracin A
Molecular FormulaC66H103N17O16S
Molecular Weight1422.7 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4
InChIInChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88)/t35-,36+,37-,40-,41-,42+,43+,44-,45-,46-,47-,48+,52-,53-,54-/m1/s1
InChIKeyCLKOFPXJLQSYAH-YBVXDRQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble
White to grayish-white powder. Slightly disagreeable odor. Somewhat less bitter than bacitracin. UV max (dilute acetic acid): 318 nm, min: 280 nm. Solubility in water about 50 mg/mL. pH of saturated aqueous solution 3.5 to 5.0. Soluble in pyridine, ethanol, less soluble or insoluble in acetone, ether, chloroform, pentane, benzene. Soluble in dilute aqueous alkali at pH 6 and higher, increasingly insoluble at pH 6 to 3. /Bacitracin methylenedisalicylate/
Freely soluble in water
Soluble in methanol, alcohol, glacial acetic acid;  practically insoluble in acetone, chloroform, ether
2.45e-02 g/L

Bacitracin A (CAS 22601-59-8): The Principal Active Component in Bacitracin Complex


Bacitracin A (CAS 22601-59-8) is a cyclic dodecapeptide antibiotic nonribosomally produced by Bacillus licheniformis and Bacillus subtilis, serving as the major microbiologically active component of the bacitracin complex . It exerts bactericidal activity primarily against Gram-positive bacteria by binding undecaprenyl pyrophosphate (UPP), thereby inhibiting cell wall biosynthesis [1]. Commercial bacitracin is a mixture of multiple peptide fractions; however, Bacitracin A is recognized as the most potent and widely studied congener within this complex .

Why Bacitracin A Cannot Be Substituted by Crude Bacitracin or Other Fractions in Critical Applications


The bacitracin complex is a heterogeneous mixture of related cyclic peptides (including fractions A, B1, B2, B3, C, D, E, F, G, and X) with widely varying antimicrobial potencies [1]. Bacitracin A is the most active component, while fractions like Bacitracin F are oxidative degradation products with negligible or no antimicrobial activity . Substituting Bacitracin A with standard-grade (USP) bacitracin introduces unpredictable variability in potency and introduces impurities that can confound sensitive experiments, such as eukaryotic cell culture or analytical method validation . Therefore, procurement of highly purified Bacitracin A is essential for achieving reproducible, quantifiable, and comparator-relevant results.

Quantitative Differentiation of Bacitracin A Against Key Comparators


Superior Antimicrobial Potency of Bacitracin A Versus Bacitracin B1/B2 Mixture

Bacitracin A demonstrates superior antimicrobial activity compared to the combined Bacitracin B1 and B2 fractions. While Bacitracin A is the most active component, the B1 and B2 mixture exhibits only approximately 90% of the antibacterial potency of Bacitracin A [1]. This quantitative difference underscores the necessity of using pure Bacitracin A for experiments requiring maximal and consistent antimicrobial efficacy, as the presence of other fractions in standard-grade material inherently dilutes the overall activity.

Antimicrobial Potency In Vitro Activity Gram-positive Bacteria

Complete Loss of Activity in Bacitracin F Highlights Structural Integrity Requirement for Bacitracin A

Bacitracin F, an oxidative degradation product of Bacitracin A formed in neutral or slightly alkaline solutions, demonstrates negligible to no antimicrobial activity . This is in stark contrast to the high potency of the parent compound, Bacitracin A. The transformation involves a structural change that renders the molecule inactive, highlighting the critical importance of using stable, well-characterized Bacitracin A formulations or analytical standards to avoid degradation and ensure experimental integrity.

Structural Stability Degradation Product Activity Loss

Enhanced Bactericidal Kinetics of Bacitracin A (as Bacitracin) Over Mupirocin Against MRSA

In a comparative time-kill study against methicillin-resistant Staphylococcus aureus (MRSA) strains, bacitracin (primarily Bacitracin A) exhibited significantly greater bactericidal effect than mupirocin. Bacitracin at 4 units/mL achieved a 2.6- to 4.5-log reduction in colony-forming units over 24 hours, whereas mupirocin at 16 μg/mL resulted in only a 0 to 2.2-log reduction [1]. This quantitative advantage positions Bacitracin A as a superior candidate for in vivo studies targeting MRSA decolonization or topical infection control.

Killing Kinetics MRSA Bactericidal Activity

Structure-Activity Relationship: Critical Role of Histidine Residue for Bacitracin A Activity

Structure-activity relationship (SAR) studies have quantified the essential role of the L-histidine residue for Bacitracin A's antibacterial function. Chemical modification of the imidazole nucleus of this residue through iodination, carboxymethylation, or coupling to diazobenzene sulphonic acid resulted in a 90-94% loss of antibacterial activity [1]. This precise molecular requirement distinguishes Bacitracin A from analogs with modified or absent histidine, providing a clear rationale for its unique potency.

Structure-Activity Relationship Chemical Modification Mechanism of Action

Optimal Application Scenarios for Bacitracin A Based on Quantitative Differentiation


High-Resolution Analytical Method Development and Validation (e.g., HPLC, LC-MS/MS)

In analytical chemistry, highly purified Bacitracin A (e.g., EvoPure® grade with ≥95% purity by HPLC [1]) serves as an essential reference standard. The quantitative evidence of its superior potency and distinct retention time relative to other fractions like Bacitracin F makes it the only reliable marker for accurate quantification of the active component in complex mixtures. Using crude bacitracin or less active fractions would compromise method accuracy due to peak interference and variable response factors.

Eukaryotic Cell Culture Selection and Sensitive In Vitro Assays

For studies involving mammalian cell lines (e.g., HEK293, NIH/3T3, CHO), the use of highly purified Bacitracin A (e.g., CulturePure® grade) is critical. Vendor data indicates that impurities in USP-grade bacitracin can inhibit the growth of resistant cell lines, whereas highly purified Bacitracin A exhibits significantly higher selectivity factors (41-350 for purified grade vs. 2-126 for USP grade) [2]. This minimizes off-target cytotoxicity and ensures that observed effects are attributable to Bacitracin A's mechanism of action, not undefined impurities.

Investigating Undecaprenyl Pyrophosphate (UPP)-Mediated Mechanisms and Resistance

Bacitracin A's well-characterized binding to undecaprenyl pyrophosphate (UPP) [3] makes it a precise molecular probe for studying cell wall biosynthesis and related resistance mechanisms (e.g., BcrABC efflux pumps or BacA-mediated bypass). The availability of co-crystal structures (PDB: 4K7T) further supports its use in structure-based drug design and in vitro reconstitution assays where the specific binding kinetics of the pure A fraction are required, avoiding confounding interactions from inactive or differentially active components present in the bacitracin complex.

Comparative Microbiology Studies Requiring Defined Antibiotic Potency

In studies comparing the efficacy of antibiotics or antimicrobial peptides, the use of pure Bacitracin A ensures experimental reproducibility and allows for accurate comparison with other agents (e.g., mupirocin, colistin) as demonstrated in MRSA killing kinetics [4]. Using standard-grade bacitracin introduces variability due to the 90% activity of B1/B2 fractions and the inactive nature of degradation products like Bacitracin F, making it impossible to standardize the active concentration of the drug across different lots or vendors.

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